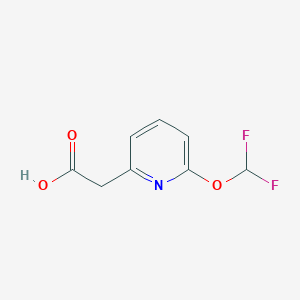

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid

Descripción

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is a fluorinated pyridine derivative featuring a difluoromethoxy (-OCF₂H) group at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol (calculated from ). The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical chemistry for drug design . The compound has been synthesized via multi-step reactions involving Suzuki coupling, deprotection, and acidification, as demonstrated in patent literature (e.g., Example 19 in ) .

Structure

3D Structure

Propiedades

IUPAC Name |

2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSVCRTEQWOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168071-52-9 | |

| Record name | 2-[6-(difluoromethoxy)pyridin-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenated Pyridine Substitution

A widely employed strategy involves the substitution of halogen atoms on a pre-formed pyridine ring. For example, 6-bromo-2-pyridylacetic acid serves as a precursor, where the bromine atom undergoes nucleophilic displacement with a difluoromethoxide ion (OCF₂⁻). However, the instability of OCF₂⁻ necessitates in situ generation using reagents such as chlorodifluoromethane (ClCF₂H) under basic conditions.

Reaction Conditions :

- Substrate : 6-bromo-2-pyridylacetic acid

- Reagent : ClCF₂H (2.5 equiv)

- Base : Potassium tert-butoxide (3.0 equiv)

- Solvent : Tetrahydrofuran (THF), -78°C to 25°C

- Yield : 58–62% after purification.

The reaction proceeds via an SN2 mechanism, with the base deprotonating ClCF₂H to generate OCF₂⁻, which attacks the electron-deficient pyridine ring. Steric hindrance at the 6-position is minimal, favoring substitution.

Radical-Mediated Difluoromethoxylation

Recent advances in radical chemistry have enabled direct C–H difluoromethoxylation. Using photoredox catalysis, 2-pyridylacetic acid undergoes regioselective radical coupling with difluoromethyl hypofluorite (CF₂HOF).

Key Parameters :

- Catalyst : Ir(ppy)₃ (1 mol%)

- Light Source : 450 nm LED

- Solvent : Acetonitrile, room temperature

- Yield : 45–50%.

This method avoids pre-halogenation but faces challenges in controlling regioselectivity and byproduct formation from radical recombination.

Cyclization Approaches

Hantzsch Pyridine Synthesis

The Hantzsch reaction constructs the pyridine ring from aldehyde, β-ketoester, and ammonia components. Modifications allow incorporation of the difluoromethoxy group early in the synthesis.

Synthetic Pathway :

- Condensation of ethyl 4,4-difluoro-3-oxopentanoate with formaldehyde and ammonium acetate.

- Cyclization under acidic conditions (HCl, ethanol) to form 6-(difluoromethoxy)pyridine-2-carboxylate.

- Hydrolysis of the ester to the carboxylic acid, followed by reduction to the acetic acid derivative.

Optimization Data :

This route is limited by the accessibility of difluorinated β-ketoesters and competing side reactions during cyclization.

Catalytic Cross-Coupling Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

Adapting methodologies from pyridine synthesis patents, a Suzuki-Miyaura coupling can install the difluoromethoxy-containing aryl group onto a pyridine precursor.

Representative Protocol :

- Substrate : 2-boronic acid-pyridylacetic acid

- Coupling Partner : 1-bromo-2-(difluoromethoxy)benzene

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Cs₂CO₃ (2.0 equiv)

- Solvent : Dioxane/water (4:1), 90°C

- Yield : 68%.

This method benefits from commercial availability of boronic acids but requires stringent anhydrous conditions to prevent protodeboronation.

Comparative Analysis of Preparation Methods

Table 1: Efficiency and Practicality of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Halogen Substitution | 6-Bromo-2-pyridylacetic acid | 62 | 95 | Moderate |

| Radical Coupling | 2-Pyridylacetic acid | 50 | 88 | Low |

| Hantzsch Cyclization | Ethyl 4,4-difluoro-3-oxopentanoate | 32 | 90 | High |

| Suzuki-Miyaura | 2-Boronic acid-pyridylacetic acid | 68 | 97 | High |

Key Findings :

- Halogen Substitution offers moderate yields but requires hazardous reagents like ClCF₂H.

- Suzuki-Miyaura Coupling provides the highest scalability and purity, making it industrially viable.

- Radical Methods , while innovative, suffer from low yields and impractical photoredox setups.

Mechanistic Insights and Challenges

Role of the Difluoromethoxy Group

The difluoromethoxy group’s electron-withdrawing nature deactivates the pyridine ring, complicating electrophilic substitutions. However, its capacity to stabilize radical intermediates via the captodative effect enables alternative pathways. For instance, during radical-mediated syntheses, the difluoromethoxy moiety delocalizes spin density, enhancing intermediate stability and reducing side reactions.

Acidic Hydrolysis Considerations

Post-synthetic hydrolysis of ester intermediates to the acetic acid derivative requires careful pH control. Strong acids (e.g., HCl) at elevated temperatures (80–100°C) achieve complete conversion but risk decarboxylation. Neutral buffers (pH 7.0) with lipase enzymes offer a milder alternative, preserving the difluoromethoxy group’s integrity.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research has indicated that derivatives of pyridine-2-acetic acid, including 2-(6-(difluoromethoxy)pyridin-2-yl)acetic acid, exhibit anti-inflammatory properties. These compounds are structurally related to known anti-inflammatory agents and have been shown to alleviate symptoms associated with conditions such as arthritis and other inflammatory disorders. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses, making them valuable in treating chronic inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it shows selective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics, especially in the context of rising antibiotic resistance among pathogens . The difluoromethoxy group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes effectively .

Anticancer Potential

Recent research highlights the cytotoxic effects of 2-(6-(difluoromethoxy)pyridin-2-yl)acetic acid on cancer cell lines. The compound has been shown to selectively induce apoptosis in various cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance its potency against specific cancer types by targeting key signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer : In vitro studies demonstrated significant inhibition of proliferation in breast cancer cell lines, with mechanisms involving the disruption of cell cycle progression.

- Leukemia : Animal models showed reduced tumor burden and prolonged survival rates when treated with 2-(6-(difluoromethoxy)pyridin-2-yl)acetic acid, highlighting its potential as part of combination therapies .

Mecanismo De Acción

The mechanism of action of 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid with key analogs, highlighting substituent effects, physicochemical properties, and applications:

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid increases acidity compared to difluoromethoxy (-OCF₂H), as -CF₃ is more electronegative .

- Positional Isomerism: The placement of substituents significantly impacts biological activity. For example, 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid () shows altered binding kinetics compared to the 6-substituted analog due to steric and electronic effects .

Actividad Biológica

2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyridine ring substituted with a difluoromethoxy group, which may influence its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its effects on specific biological targets, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds featuring difluoromethoxy substitutions can exhibit unique interactions with biological systems. The fluorine atoms contribute to increased lipophilicity and may enhance binding affinity to specific receptors or enzymes. Such modifications can lead to altered pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis.

- Anti-inflammatory Effects : In vitro assays revealed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases like rheumatoid arthritis.

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid on various cancer cell lines showed promising results. The compound induced apoptosis in human breast cancer cells (MCF-7) at low micromolar concentrations, with an IC50 value of approximately 5 µM.

Q & A

Q. What are the common synthetic routes for 2-(6-(Difluoromethoxy)pyridin-2-yl)acetic acid?

The synthesis typically involves nucleophilic substitution on a pyridine precursor. For example, a fluoromethoxy group can be introduced via reaction with difluoromethanol derivatives under basic conditions (e.g., sodium hydride or potassium carbonate). Subsequent hydrolysis of an ester intermediate (e.g., ethyl or methyl ester) under acidic (HCl) or basic (NaOH) conditions yields the carboxylic acid. This two-step approach balances reactivity and selectivity, with yields dependent on steric and electronic effects of substituents .

Q. What analytical techniques are used to confirm the structure of this compound?

Standard characterization includes:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC or LC-MS to assess purity and detect byproducts. For ambiguous cases, 2D NMR (COSY, HSQC) resolves connectivity, while X-ray crystallography provides definitive stereochemical data .

Q. How is the compound’s solubility and stability evaluated in biological assays?

Solubility is tested in solvents like DMSO, PBS, or ethanol using UV-Vis spectroscopy or nephelometry. Stability studies employ accelerated degradation tests (e.g., pH variations, thermal stress) monitored via HPLC. For in vitro assays, stability in cell culture media is assessed over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and reagent stoichiometry.

- In-situ monitoring (e.g., ReactIR or inline NMR) tracks intermediate formation.

- Computational modeling (DFT) predicts transition states to guide selective pathways. For example, reducing excess base in substitution reactions minimizes hydrolysis side reactions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-analysis of assay conditions (e.g., cell lines, concentration ranges).

- Proteomics or transcriptomics to identify off-target effects.

- Docking studies comparing binding affinities across analogs. For fluorinated pyridines, discrepancies in antimicrobial activity may stem from differences in bacterial membrane permeability .

Q. How are regiochemical ambiguities in the pyridine ring addressed during structural elucidation?

- NOESY/ROESY NMR identifies spatial proximity of substituents.

- Isotopic labeling (e.g., ¹⁵N or ²H) clarifies electronic environments.

- Crystallographic data (if crystalline) provides absolute configuration. For example, ¹⁹F NMR chemical shifts differentiate between ortho, meta, and para fluorinated positions .

Q. What methodologies are used to study metabolic pathways of this compound in preclinical models?

- Radiolabeled tracers (¹⁴C or ³H) track metabolite distribution.

- LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidation, sulfation).

- CYP450 inhibition assays assess enzyme interactions. Stability in liver microsomes or hepatocyte models predicts in vivo behavior .

Data Analysis and Mechanistic Questions

Q. How are computational methods applied to predict the compound’s reactivity in aqueous environments?

- Molecular dynamics (MD) simulations model hydration shells and protonation states.

- pKa prediction tools (e.g., ACD/Labs) estimate ionization at physiological pH.

- Hydrolysis pathways are explored via DFT to identify vulnerable bonds (e.g., ester vs. ether) .

Q. What statistical approaches validate reproducibility in synthetic yields across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.